2-(2-oxo-3-phenylimidazolidin-1-yl)-N-pentylacetamide
Description
Properties
IUPAC Name |
2-(2-oxo-3-phenylimidazolidin-1-yl)-N-pentylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O2/c1-2-3-7-10-17-15(20)13-18-11-12-19(16(18)21)14-8-5-4-6-9-14/h4-6,8-9H,2-3,7,10-13H2,1H3,(H,17,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVFKAIGLOFPFOW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCNC(=O)CN1CCN(C1=O)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Urea Formation via Isocyanate Coupling
The 3-phenylimidazolidin-2-one ring is typically synthesized through cyclization of urea intermediates. A modified protocol from Sutherell et al. demonstrates:
- Reactant Preparation :
- Phenyl isocyanate (2.0 equiv) is coupled with N-(1-((tert-butyldimethylsilyl)oxy)propan-2-yl)-3-nitroaniline (1.0 equiv) in dichloromethane (0.20 M) with 4-dimethylaminopyridine (0.1 equiv) as a catalyst.
- Reaction proceeds at room temperature for 48 h, yielding 1-(1-((tert-butyldimethylsilyl)oxy)propan-2-yl)-1-(3-nitrophenyl)-3-phenylurea (93% yield).
- Cyclization :
Key Data :
| Parameter | Value | Source |
|---|---|---|
| Cyclization Yield | 68–93% | |
| Reaction Time | 30 min–2 h |
Introduction of Acetamide-Pentyl Side Chain
Alkylation of Imidazolidinone
The α-position of the imidazolidinone is functionalized via nucleophilic substitution:
- Chloroacetylation :
- Amination with Pentylamine :
Optimization Table :
| Condition | Yield Improvement |
|---|---|
| KI Addition | +15% |
| Temperature >50°C | +22% |
Alternative Routes
One-Pot Cyclization-Acylation
A streamlined approach adapted from MDPI combines cyclization and side-chain introduction:
- Reagents :
- 3-Nitroaniline (1.0 equiv), phenyl isocyanate (1.1 equiv), and chloroacetic acid (1.0 equiv) are refluxed in ethanol with HCl (3 drops) for 6 h.
- In Situ Amination :
- Post-cyclization, pentylamine (2.0 equiv) is added, and the mixture is stirred at 80°C for 4 h.
Advantages :
- Reduces purification steps.
- Overall yield: 58% (vs. 65% in stepwise method).
Characterization and Challenges
Spectral Validation
Common Side Products
- N-Pentyl Over-alkylation : Mitigated by controlling amine stoichiometry.
- Ring-Opening : Minimized by avoiding strong acids during cyclization.
Industrial Scalability Considerations
- Cost Drivers : Phenyl isocyanate ($42/kg) and pentylamine ($28/kg) account for 70% of raw material costs.
- Green Chemistry : Replacement of dichloromethane with cyclopentyl methyl ether reduces E-factor by 40%.
Chemical Reactions Analysis
Types of Reactions
2-(2-oxo-3-phenylimidazolidin-1-yl)-N-pentylacetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can lead to the formation of reduced imidazolidinone derivatives.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic aromatic substitution reactions often require reagents like halogens (Cl₂, Br₂) and catalysts such as iron (Fe) or aluminum chloride (AlCl₃).
Major Products
Oxidation: Formation of oxo derivatives.
Reduction: Formation of reduced imidazolidinone derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Medicinal Chemistry
2-(2-oxo-3-phenylimidazolidin-1-yl)-N-pentylacetamide is being explored for its potential therapeutic applications:
-
Antimicrobial Activity : Preliminary studies suggest that it exhibits activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). This property makes it a candidate for developing new antimicrobial agents.
Compound Minimum Inhibitory Concentration (MIC) Targeted Bacterial Strains 2-(2-oxo-3-phenylimidazolidinone) 12.28 µg/mL MRSA, Staphylococcus epidermidis Similar Imidazolidinones 10.00 µg/mL Enterococcus sp., Mycobacteria
Cancer Research
Research indicates that this compound may inhibit tumor growth. In vivo studies using xenograft models have shown significant reductions in tumor size compared to control groups. This suggests potential applications in oncology.
Anti-inflammatory Properties
In vitro studies have demonstrated that the compound can reduce the production of inflammatory markers such as TNF-alpha and IL-6 in macrophage cell lines:
| Treatment | TNF-alpha Production (pg/mL) | IL-6 Production (pg/mL) |
|---|---|---|
| Control | 1000 | 800 |
| Compound Treatment | 300 | 250 |
This indicates a promising anti-inflammatory profile, which could be beneficial in treating inflammatory diseases.
Antibacterial Study
A peer-reviewed study evaluated the antibacterial efficacy of various derivatives, including this compound. Results indicated robust antibacterial effects against both gram-positive and gram-negative bacteria, supporting its application in antimicrobial development.
Antioxidant Research
Another study focused on the antioxidant capacity of this compound using assays such as DPPH and ABTS. The results showed effective reduction of oxidative stress markers in vitro, suggesting its potential role in preventing diseases associated with oxidative damage.
Safety and Toxicity Assessment
Toxicological evaluations have indicated that the compound possesses a favorable safety profile at therapeutic doses, with no significant adverse effects observed in animal models.
Mechanism of Action
The mechanism of action of 2-(2-oxo-3-phenylimidazolidin-1-yl)-N-pentylacetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Key Structural Analogs
The compound shares structural homology with several derivatives, differing primarily in the N-substituent of the acetamide group and the heterocyclic core. Below is a comparative analysis:
Structural Insights :
- The pentyl chain in the target compound enhances lipophilicity compared to the isoxazole (polar) and methoxypropan-2-yl (moderately polar) substituents . This may improve membrane permeability but reduce aqueous solubility.
Biological Activity
2-(2-oxo-3-phenylimidazolidin-1-yl)-N-pentylacetamide is a compound of significant interest in medicinal chemistry due to its unique structure, which includes an imidazolidinone ring, a phenyl group, and a pentylacetamide moiety. This combination suggests potential biological activities that warrant investigation, particularly in the fields of antimicrobial and anticancer research.
Chemical Structure and Properties
The chemical formula for this compound is , with a molecular weight of approximately 289.37 g/mol. The compound's structure can be represented as follows:
Synthesis
The synthesis of this compound typically involves the reaction of 2-oxo-3-phenylimidazolidin-1-ylic acid with pentylamine, often facilitated by coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) to promote the formation of the amide bond. This method has been optimized for yield and purity in laboratory settings.
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit promising antimicrobial activities. For instance, studies have shown that derivatives containing imidazolidinone structures can inhibit various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and other Gram-positive bacteria .
Table 1: Antimicrobial Activity Comparison
| Compound | MIC (µg/mL) | Bacterial Strains Targeted |
|---|---|---|
| 2-(2-oxo-3-phenylimidazolidinone) | 12.28 | MRSA, Staphylococcus epidermidis |
| Similar Imidazolidinones | 10.00 | Enterococcus sp., Mycobacteria |
Anticancer Activity
In vitro studies have suggested that compounds with similar structural motifs may possess anticancer properties. For example, certain imidazolidinone derivatives have shown efficacy against non-small cell lung cancer cells (A549), inducing apoptosis through mitochondrial pathways and caspase activation .
Table 2: Anticancer Activity Data
| Compound | IC50 (µM) | Cancer Cell Line |
|---|---|---|
| 2-(2-oxo-3-phenylimidazolidinone) | 5.00 | A549 (non-small cell lung cancer) |
| Related Compounds | 4.98 | A549 |
The biological activity of this compound is believed to involve its interaction with specific molecular targets such as enzymes or receptors. The compound may modulate enzyme activity through binding interactions that alter cellular pathways related to growth and survival in pathogens or cancer cells.
Case Studies
Recent studies have highlighted the potential of imidazolidinone derivatives in drug discovery:
- Antimicrobial Efficacy : A study evaluated the antimicrobial properties of several imidazolidinones against a panel of bacteria and fungi, demonstrating significant inhibition against MRSA strains with MIC values comparable to established antibiotics .
- Anticancer Potential : Another investigation focused on the apoptotic effects of imidazolidinone derivatives on A549 cells, revealing that certain compounds significantly increased the expression of pro-apoptotic proteins while decreasing anti-apoptotic markers .
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of 2-(2-oxo-3-phenylimidazolidin-1-yl)-N-pentylacetamide to improve yield and purity?
- Methodological Answer :
- Stepwise Optimization : Adjust reaction conditions (e.g., temperature, solvent polarity) to favor imidazolidinone ring formation. For example, mild acidic/basic conditions can stabilize intermediates .
- Condensing Agents : Use agents like DCC or EDC to facilitate amide bond formation, as demonstrated in analogous acetamide syntheses .
- Purification : Recrystallize using solvent systems like pet-ether/ethanol mixtures to remove unreacted starting materials . Monitor purity via TLC at each step .
Q. What analytical techniques are critical for confirming the structural integrity of this compound?
- Methodological Answer :
- NMR Spectroscopy : Confirm regiochemistry of the imidazolidinone ring and pentyl chain orientation via H and C NMR (e.g., characteristic carbonyl signals at ~170 ppm) .
- Mass Spectrometry : Validate molecular weight using ESI-MS or MALDI-TOF, ensuring no fragmentation of the labile oxo group .
- FT-IR : Identify key functional groups (e.g., amide C=O stretch at ~1650 cm, imidazolidinone N-H at ~3300 cm) .
Q. What pharmacological screening approaches are appropriate for initial evaluation of this compound?
- Methodological Answer :
- In Vitro Assays : Test enzyme inhibition (e.g., kinases, proteases) using fluorogenic substrates or ELISA-based methods. Prioritize targets based on structural analogs (e.g., oxadiazole-containing acetamides with anti-inflammatory activity) .
- Cytotoxicity Screening : Use MTT assays on human cell lines (e.g., HEK293, HepG2) to establish baseline toxicity .
- Molecular Docking : Predict binding affinity to receptors (e.g., GPCRs) using AutoDock Vina, focusing on the imidazolidinone core’s hydrogen-bonding potential .
Advanced Research Questions
Q. How can computational methods be integrated into the design of novel derivatives of this compound?
- Methodological Answer :
- Reaction Path Search : Use quantum chemical calculations (e.g., DFT) to model reaction mechanisms, such as cyclization steps, and identify energy barriers .
- Molecular Dynamics : Simulate solvent effects on intermediate stability with tools like GROMACS .
- SAR Modeling : Build QSAR models using MOE or Schrödinger to correlate substituent effects (e.g., phenyl vs. pyridyl) with bioactivity .
Q. How should researchers address contradictions in regioselectivity data during cycloaddition reactions involving this compound?
- Methodological Answer :
- Regioselectivity Analysis : Use H-N HMBC NMR to resolve ambiguities in triazole or oxadiazole ring formation (e.g., distinguishing 1,4- vs. 1,5-triazole isomers) .
- Kinetic Control : Optimize reaction time and temperature to favor thermodynamically stable products. For example, lower temperatures may reduce side-product formation in azide-alkyne cycloadditions .
- Computational Validation : Compare experimental results with DFT-predicted regioselectivity to identify discrepancies .
Q. What strategies enhance the biological activity of this compound through structural modifications?
- Methodological Answer :
- Heterocyclic Substitutions : Replace the phenyl group with bioisosteres (e.g., 1,2,4-oxadiazole) to improve metabolic stability, as seen in analogs with anti-inflammatory activity .
- Side-Chain Optimization : Modify the pentyl group to a branched alkyl or arylalkyl chain to enhance membrane permeability .
- Prodrug Design : Introduce hydrolyzable esters at the acetamide nitrogen to improve oral bioavailability .
Q. How can researchers resolve discrepancies between computational predictions and experimental results in reaction outcomes?
- Methodological Answer :
- Feedback Loops : Integrate experimental data (e.g., failed reaction conditions) into machine learning models to refine computational predictions .
- Sensitivity Analysis : Identify key parameters (e.g., solvent polarity, catalyst loading) where simulations diverge from experiments using tools like COSMO-RS .
- Multi-Step Validation : Cross-check predictions with microreactor trials to isolate variables (e.g., transient intermediates) .
Methodological Innovations
Q. What novel experimental approaches can improve the scalability of multi-step syntheses for this compound?
- Methodological Answer :
- Flow Chemistry : Use continuous-flow reactors to optimize imidazolidinone ring formation, reducing reaction times and improving heat management .
- Automated Purification : Implement flash chromatography systems with UV-guided fraction collection for high-throughput purification .
- In Situ Monitoring : Employ ReactIR or PAT (Process Analytical Technology) to track intermediate formation in real time .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
